molecular formula C18H24FN3O2 B2441850 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopentanecarboxamide CAS No. 1421449-83-3

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopentanecarboxamide

Cat. No. B2441850
CAS RN: 1421449-83-3
M. Wt: 333.407
InChI Key: LEHNJJBEQKDMMO-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopentanecarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. Additionally, this paper will explore future directions for research on this compound.

Scientific Research Applications

Cytotoxicity and Antioxidant Activities

Research has shown that derivatives of similar fluoro-substituted compounds have been synthesized and evaluated for their cytotoxic and antioxidant properties. For instance, the synthesis of heterocyclic moieties, including those with fluoro-substituted phenyl groups, has been explored, and their activities as cytotoxic and antioxidant agents were assessed using MTT assay and DPPH methods, respectively. Some derivatives demonstrated significant activity, highlighting their potential in therapeutic applications, particularly in cancer treatment (Journals Iosr, Priyanka B Kolanpaka, & Sammaiah Gade, 2015).

Antimicrobial Properties

Further studies have focused on the synthesis of fluoro-substituted compounds and their evaluation as antimicrobial agents. For example, a novel series of flurbiprofen hydrazide derivatives were synthesized and screened for their activity against various bacterial and fungal strains, in addition to evaluating their ability to inhibit the Hepatitis C virus NS5B polymerase. Some compounds demonstrated marked antimicrobial and antiviral activities, suggesting their potential use in combating infectious diseases (Pelin Çıkla et al., 2013).

Potential in Cancer Therapy

The role of similar compounds in cancer therapy has also been explored, with studies focusing on the synthesis and characterization of derivatives as potential anticancer agents. One such study involved the synthesis and characterization of derivatives aiming at dual inhibition of c-Met and VEGFR2 tyrosine kinases. These compounds showed potent in vitro activity against these enzymes and demonstrated favorable pharmacokinetic profiles and high efficacy in vivo in human tumor xenograft models in mice, suggesting their potential as cancer therapeutics (Michael R. Mannion et al., 2009).

Metabolic and Pharmacological Evaluations

The metabolism and pharmacological effects of related compounds have also been a subject of research. For instance, the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist were determined in humans, providing insights into its pharmacokinetics, metabolic pathways, and excretion. Such studies are crucial for understanding the drug's behavior in the human body and optimizing its therapeutic potential (C. Renzulli et al., 2011).

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c19-15-7-3-4-13(10-15)11-16(22-9-8-20-18(22)24)12-21-17(23)14-5-1-2-6-14/h3-4,7,10,14,16H,1-2,5-6,8-9,11-12H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHNJJBEQKDMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide

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